molecular formula C15H19N B14311736 2-Methyl-6-(4-methylphenyl)hept-2-enenitrile CAS No. 110966-45-5

2-Methyl-6-(4-methylphenyl)hept-2-enenitrile

Cat. No.: B14311736
CAS No.: 110966-45-5
M. Wt: 213.32 g/mol
InChI Key: UIYAHJRILOWATD-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylphenyl)hept-2-enenitrile is an organic compound with the molecular formula C15H19N It is characterized by a hept-2-enenitrile backbone with a methyl group at the second position and a 4-methylphenyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylphenyl)hept-2-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, where the 4-methylphenylmagnesium bromide reacts with 2-methylhept-2-enal to form the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylphenyl)hept-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields primary amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-(4-methylphenyl)hept-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylphenyl)hept-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(4-methylphenyl)hept-2-en-1-ol
  • 2-Methyl-6-(4-methylphenyl)hept-2-enal
  • 2-Methyl-6-(4-methylphenyl)hept-2-en-4-ol

Uniqueness

2-Methyl-6-(4-methylphenyl)hept-2-enenitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to its analogs with hydroxyl or aldehyde groups. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

CAS No.

110966-45-5

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

2-methyl-6-(4-methylphenyl)hept-2-enenitrile

InChI

InChI=1S/C15H19N/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16/h5,7-10,14H,4,6H2,1-3H3

InChI Key

UIYAHJRILOWATD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCC=C(C)C#N

Origin of Product

United States

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